Rioprostil vs. Cimetidine and Ranitidine: Superior Antilesion Efficacy in Canine Aspirin-Induced Gastric Lesion Model
In a canine model of aspirin-induced gastric lesions, rioprostil demonstrated complete (100%) inhibition of lesion formation at the maximally effective oral dose (ED50 = 1.6 μg/kg p.o.) without the appearance of side effects. In direct contrast, maximal antilesion activity for cimetidine or ranitidine in the same model was less than 50% [1]. This establishes a quantitative efficacy advantage for rioprostil over H2-receptor antagonists in preventing NSAID-induced gastric damage.
| Evidence Dimension | Maximum antilesion activity (lesion inhibition percentage) |
|---|---|
| Target Compound Data | 100% inhibition (ED50 = 1.6 μg/kg p.o.) |
| Comparator Or Baseline | Cimetidine: <50% maximum inhibition; Ranitidine: <50% maximum inhibition |
| Quantified Difference | Rioprostil >2-fold greater maximal antilesion efficacy (100% vs <50%) |
| Conditions | Canine model; aspirin-induced gastric lesions; oral administration |
Why This Matters
Procurement of rioprostil is justified for research applications requiring maximal mucosal protection against NSAID-induced injury where H2-antagonists provide incomplete efficacy.
- [1] Katz LB, Shriver DA, Tobia AJ, Rosenthale ME. Selective gastric antilesion properties of rioprostil, a prostaglandin E1 analog, in rats and dogs. J Pharmacol Exp Ther. 1987 Sep;242(3):927-33. PMID: 3116199. View Source
